molecular formula C33H30 B13912243 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene

5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene

Katalognummer: B13912243
Molekulargewicht: 426.6 g/mol
InChI-Schlüssel: SDNWHTQTJJDCTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene: is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene with benzhydryl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, sodium ethoxide

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced bicyclic compounds

    Substitution: Substituted derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways .

Biology: Its stable bicyclic structure makes it an ideal candidate for probing biological systems .

Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer activities .

Industry: Industrially, the compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for use in high-performance applications .

Wirkmechanismus

The mechanism of action of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene stands out due to its dibenzhydryl substitution, which imparts unique chemical and physical properties. This substitution enhances the compound’s stability and reactivity, making it more versatile for various applications compared to its simpler analogs.

Eigenschaften

Molekularformel

C33H30

Molekulargewicht

426.6 g/mol

IUPAC-Name

5,6-dibenzhydrylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C33H30/c1-5-13-24(14-6-1)30(25-15-7-2-8-16-25)32-28-21-22-29(23-28)33(32)31(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,28-33H,23H2

InChI-Schlüssel

SDNWHTQTJJDCTI-UHFFFAOYSA-N

Kanonische SMILES

C1C2C=CC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.